Comparative Lipophilicity and Predicted Solubility Profile
The 6‑butoxy substitution introduces a calculated LogP of 1.98, whereas unsubstituted 3‑pyridinylboronic acid exhibits a significantly lower calculated LogP of approximately 0.0 [1]. This difference translates into altered solubility characteristics, with the butoxy derivative demonstrating lower aqueous solubility but improved solubility in organic solvents, a property that can be advantageous for specific reaction conditions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.98 (calculated) |
| Comparator Or Baseline | 3-Pyridinylboronic acid: ~0.0 (calculated) |
| Quantified Difference | LogP increase of ~1.98 units |
| Conditions | Computational prediction |
Why This Matters
For procurement, this quantifies the physicochemical divergence from simpler pyridinyl boronic acids, justifying its selection for reactions or assays where higher lipophilicity is required.
- [1] Molaid. 6-Butoxypyridine-3-boronic acid. Computational properties including LogP. View Source
